propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, an ethyl group, a methyl group, and an acetoxy-ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. This reaction is often carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Biological Research: Its interactions with various biological targets are of interest for understanding cellular processes and developing new diagnostic tools.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.
Uniqueness
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H28N2O6S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-acetyloxy-3-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H28N2O6S/c1-7-18-21(27)25-20(15-9-10-16(31-14(6)26)17(11-15)29-8-2)19(22(28)30-12(3)4)13(5)24-23(25)32-18/h9-12,18,20H,7-8H2,1-6H3 |
InChI Key |
ZCEJQYIGDXIPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC(=O)C)OCC |
Origin of Product |
United States |
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